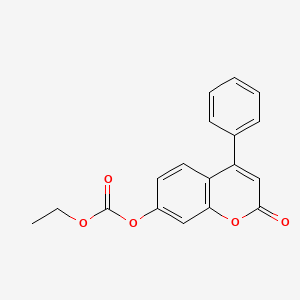
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi and disrupt their cell membranes.
実験室実験の利点と制限
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other fields such as neurodegenerative diseases and cardiovascular disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide derivatives with improved solubility and reduced toxicity could lead to the development of novel therapeutic agents.
合成法
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
科学的研究の応用
4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and microbial infections. In cancer research, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has also demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In microbial infections, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzenesulfonamide has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
特性
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-13(11)10-16-22(20,21)14-8-7-12(2)15(9-14)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJIKRNRUKNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)


![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)